molecular formula C21H20O4 B1675289 Licoagrochalcone B CAS No. 325144-67-0

Licoagrochalcone B

Cat. No.: B1675289
CAS No.: 325144-67-0
M. Wt: 336.4 g/mol
InChI Key: BOJUBZPEDAAMPG-UXBLZVDNSA-N
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Description

Licoagrochalcone b belongs to the class of organic compounds known as retrochalcones. These are a form of normal chalcones that are structurally distinguished by the lack of oxygen functionalities at the C2'- and C6'-positions. Thus, this compound is considered to be a flavonoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in herbs and spices and tea. This makes this compound a potential biomarker for the consumption of these food products.

Properties

CAS No.

325144-67-0

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-(5-methoxy-2,2-dimethylchromen-6-yl)prop-2-en-1-one

InChI

InChI=1S/C21H20O4/c1-21(2)13-12-17-19(25-21)11-7-15(20(17)24-3)6-10-18(23)14-4-8-16(22)9-5-14/h4-13,22H,1-3H3/b10-6+

InChI Key

BOJUBZPEDAAMPG-UXBLZVDNSA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC(=C2OC)/C=C/C(=O)C3=CC=C(C=C3)O)C

SMILES

CC1(C=CC2=C(O1)C=CC(=C2OC)C=CC(=O)C3=CC=C(C=C3)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2OC)C=CC(=O)C3=CC=C(C=C3)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Licoagrochalcone B; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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